molecular formula C8H8N4O B11774528 (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

Cat. No.: B11774528
M. Wt: 176.18 g/mol
InChI Key: RYRWBHPKEJATDA-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine typically involves the reaction of 3-amino-1H-indazole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxylamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with potential therapeutic applications.

    Methylammonium lead halide: A compound with applications in solar cells and other technologies.

Uniqueness

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine is unique due to its specific structure and the presence of both amino and hydroxylamine groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4-

InChI Key

RYRWBHPKEJATDA-WMZJFQQLSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=N\O)NN=C2N

Canonical SMILES

C1=CC2=C(C=C1C=NO)NN=C2N

Origin of Product

United States

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